molecular formula C10H7NO5 B094725 7-Hydroxy-4-methyl-8-nitrocoumarin CAS No. 19037-69-5

7-Hydroxy-4-methyl-8-nitrocoumarin

Cat. No.: B094725
CAS No.: 19037-69-5
M. Wt: 221.17 g/mol
InChI Key: BGUBUSIGKOWDPO-UHFFFAOYSA-N
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Description

7-Hydroxy-4-methyl-8-nitrocoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound is particularly noted for its fluorescent properties, making it useful in scientific research and analytical applications .

Biochemical Analysis

Biochemical Properties

7-Hydroxy-4-methyl-8-nitrocoumarin is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit NADPH-dependent lipid peroxidation in rat liver microsomes . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been reported to have antibacterial activity against S. aureus and E. coli

Molecular Mechanism

It is known to inhibit NADPH-dependent lipid peroxidation, suggesting that it may interact with enzymes involved in this process

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-methyl-8-nitrocoumarin typically involves the nitration of 7-Hydroxy-4-methylcoumarin. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst. The nitration step is usually carried out using nitric acid in the presence of sulfuric acid as a catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of eco-friendly solvents and catalysts is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-4-methyl-8-nitrocoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Hydroxy-4-methyl-8-nitrocoumarin has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions.

    Biology: Employed in the labeling of biomolecules and studying enzyme activities.

    Medicine: Investigated for its potential antibacterial and antioxidant properties.

    Industry: Utilized in the development of fluorescent materials and sensors.

Comparison with Similar Compounds

Uniqueness: 7-Hydroxy-4-methyl-8-nitrocoumarin stands out due to its specific substitution pattern, which imparts unique fluorescent properties and biological activities. Its nitro group enhances its reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

7-hydroxy-4-methyl-8-nitrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO5/c1-5-4-8(13)16-10-6(5)2-3-7(12)9(10)11(14)15/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUBUSIGKOWDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80418780
Record name 7-Hydroxy-4-methyl-8-nitrocoumarin
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Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19037-69-5
Record name 7-Hydroxy-4-methyl-8-nitrocoumarin
Source CAS Common Chemistry
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Record name NSC 382373
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Record name 19037-69-5
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Record name 7-Hydroxy-4-methyl-8-nitrocoumarin
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Record name 7-Hydroxy-4-methyl-8-nitrocoumarin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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